N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a tetrazole ring via a carboxamide bridge.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-11-2-4-12(5-3-11)22-15(19-20-21-22)8-18-16(23)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZCZWGCMRCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cell lines, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. The compound interacts with these cells, leading to changes in their behavior and potentially inhibiting their growth.
Mode of Action
The compound interacts with its targets by inducing cytotoxic activity. It has been found to show anticancer activity, particularly against the Hep3B liver cancer cell line. The compound reduces Hep3B secretions of α-fetoprotein (α-FP), a marker often used to measure the progression of hepatocellular carcinoma.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell cycle progression. Specifically, it has been found to induce arrest in the G2-M phase of the cell cycle. This arrest can lead to cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It has been found to have potent anticancer activity against the Hep3B liver cancer cell line. Furthermore, it reduces the secretions of α-FP, which can slow the progression of hepatocellular carcinoma.
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring , which is known for its ability to mimic biological structures, enhancing its interaction with various molecular targets. The synthesis typically involves the formation of the tetrazole moiety through reactions that include 4-chlorobenzyl azide and sodium azide under acidic conditions, followed by coupling with benzo[d][1,3]dioxole derivatives using coupling reagents like carbonyldiimidazole (CDI) .
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to bind to enzymes and inhibit their activity. This is particularly relevant in pathways involving key enzymes in metabolic processes.
- Receptor Modulation : The compound may interact with various receptors, altering signal transduction pathways that can lead to therapeutic effects .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of pathways associated with cancer cell survival and proliferation .
Antimicrobial Activity
The compound has demonstrated moderate antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. Its efficacy as an antimicrobial agent appears linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Study 1: Anticancer Efficacy
In a study examining the effects of this compound on human cancer cell lines, researchers reported a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced apoptosis in over 60% of treated cells compared to controls .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound. Using a disk diffusion method, it was found that at a concentration of 100 µg/mL, the compound inhibited the growth of Staphylococcus aureus and E. coli, showcasing its potential as a broad-spectrum antimicrobial agent .
Data Summary Table
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Inhibition of survival pathways |
| Antimicrobial | Inhibits bacterial growth | Disruption of cell membranes |
| Enzyme Inhibition | Reduces enzyme activity | Binding to active sites |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. Specifically, derivatives of tetrazoles have been shown to inhibit various cancer cell lines by interfering with cellular proliferation and inducing apoptosis. In a study focused on similar compounds, the incorporation of tetrazole into the structure enhanced the inhibition of topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. The presence of the benzo[d][1,3]dioxole structure contributes to its ability to penetrate bacterial membranes and disrupt cellular processes. Studies have shown that derivatives with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .
Mechanistic Insights
The mechanism of action for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves interaction with specific biological targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including those linked to cancer cell growth and proliferation.
- Receptor Modulation : There is potential for this compound to modulate receptor activity, particularly in pathways related to inflammation and immune response .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications increased potency against specific cancer cell lines while maintaining low toxicity in normal cells. This highlights the importance of structural optimization in drug design .
Case Study 2: Drug Development Pipeline
In another case, researchers incorporated this compound into a drug development pipeline aimed at targeting multidrug-resistant bacterial infections. Preliminary results showed that the compound exhibited synergistic effects when used in combination with existing antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant strains .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, 80°C): Cleaves the amide bond to yield benzo[d]dioxole-5-carboxylic acid and the corresponding tetrazole-amine derivative.
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Basic hydrolysis (NaOH, reflux): Produces sodium benzo[d]dioxole-5-carboxylate.
Tetrazole Ring Hydrolysis
Under strong acidic conditions (H₂SO₄, 100°C), the tetrazole ring opens to form an amide intermediate, which further hydrolyzes to a primary amine.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Amide hydrolysis (acidic) | 80°C, 6h | HCl (6M) | Benzo[d]dioxole-5-carboxylic acid + (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methylamine | |
| Amide hydrolysis (basic) | Reflux, 4h | NaOH (2M) | Sodium benzo[d]dioxole-5-carboxylate + (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methylamine | |
| Tetrazole hydrolysis | 100°C, 12h | H₂SO₄ (conc.) | N-(4-chlorophenyl)glycinamide + CO₂ |
Chlorophenyl Group Reactivity
The 4-chlorophenyl group participates in Ullmann-type coupling with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 110°C) . This reaction replaces the chlorine atom with aryl groups.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Aryl substitution | 110°C, 24h | Pd(PPh₃)₄, K₂CO₃, DMF | N-((1-(aryl)-1H-tetrazol-5-yl)methyl)benzo[d]dioxole-5-carboxamide |
Benzodioxole Oxidation
Strong oxidizing agents (KMnO₄, H₂O, 60°C) cleave the benzodioxole ring to form catechol derivatives.
Tetrazole Reduction
Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the tetrazole ring to a dihydrotetrazole intermediate.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Benzodioxole oxidation | 60°C, 3h | KMnO₄, H₂O | 3,4-dihydroxybenzoic acid derivatives | |
| Tetrazole reduction | RT, 6h | H₂, Pd/C | Dihydrotetrazole derivative |
Cycloaddition Reactions
The tetrazole moiety undergoes [3+2] cycloaddition with alkynes (e.g., phenylacetylene) under thermal conditions (120°C, toluene) to form pyrazoline derivatives.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Cycloaddition | 120°C, 8h | Phenylacetylene, toluene | Pyrazoline-fused tetrazole |
Amide Functionalization
The carboxamide reacts with amines (e.g., benzylamine) via EDCI-mediated coupling to form secondary amides .
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Amide coupling | RT, 12h | EDCI, HOBt, DCM | N-benzyl derivative |
Solvent-Driven Rearrangements
In polar aprotic solvents (DMF, NMP), the compound undergoes solvolysis to form ring-opened intermediates, particularly under basic conditions (K₂CO₃) .
Key Insights
-
Synthetic Flexibility : The compound’s reactivity allows for targeted modifications, such as aryl group installation via Ullmann coupling or functionalization of the carboxamide .
-
Stability Considerations : Hydrolysis and oxidation reactions dominate under acidic/oxidizing conditions, necessitating careful solvent and catalyst selection.
-
Applications in Drug Design : Cycloaddition and substitution reactions enable the development of analogs with enhanced pharmacokinetic properties .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical Properties of Benzo[d][1,3]dioxole-5-carboxamides
Table 2: Tetrazole and Heterocyclic Analogues
Key Insights
- Substituent Effects : Chloro and nitro groups enhance stability but may reduce bioavailability, while methoxy and alkyl groups improve solubility .
- Synthetic Challenges : Chloro-substituted analogues (e.g., 4f ) exhibit unpredictable reactivity, necessitating tailored synthetic protocols .
- Pharmacological Potential: The target compound’s structural similarity to IP agonists (e.g., compound 2 in ) suggests untapped therapeutic applications requiring further validation.
Q & A
What are the established synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and what reaction conditions optimize yield and purity?
Basic Research Question
The synthesis typically involves multi-step reactions, leveraging condensation between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and tetrazole-containing intermediates. Key steps include:
- Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimide coupling agents) to form an acyl chloride or active ester intermediate .
- Step 2 : Reaction with (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methylamine under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Optimization : Yield and purity are enhanced by:
- Temperature control (40–60°C for 6–12 hours) to minimize side reactions.
- Catalytic use of triethylamine or 4-dimethylaminopyridine (DMAP) to accelerate coupling .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
How can researchers design experiments to elucidate the mechanism of action of this compound in modulating biological targets?
Advanced Research Question
Mechanistic studies require a combination of in vitro assays, structural biology, and computational modeling:
- Target Identification : Use affinity chromatography or pull-down assays with tagged versions of the compound to isolate binding proteins .
- Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry .
- Structural Insights : X-ray crystallography or cryo-EM of the compound bound to its target (e.g., enzymes or receptors) .
- Computational Validation : Molecular docking (AutoDock, Schrödinger) to predict binding poses, followed by molecular dynamics simulations to assess stability .
- Functional Assays : Measure downstream effects (e.g., enzyme inhibition, gene expression changes) using fluorogenic substrates or qPCR .
What spectroscopic and chromatographic methods are recommended for characterizing this compound’s structure and assessing purity?
Basic Research Question
Characterization relies on orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1650 cm<sup>-1</sup>) and tetrazole ring (C-N, ~1450 cm<sup>-1</sup>) vibrations .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting point analysis (sharp range within 1–2°C indicates high purity) .
What strategies are effective in resolving contradictory data regarding the compound’s efficacy across different in vitro and in vivo models?
Advanced Research Question
Addressing discrepancies involves:
- Standardized Protocols : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), dosing regimens, and endpoint measurements .
- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation in in vivo models to identify off-target effects .
- Model Selection : Compare results across multiple disease models (e.g., xenograft vs. transgenic mice) to assess context-dependent activity .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., ANOVA with post-hoc tests) to minimize variability .
What are the key functional groups in this compound that influence its reactivity and interaction with biological systems?
Basic Research Question
Critical functional groups include:
- Tetrazole Ring : Enhances metabolic stability and participates in hydrogen bonding with target proteins .
- Benzodioxole Moiety : Improves lipophilicity and membrane permeability, critical for blood-brain barrier penetration .
- Carboxamide Linker : Facilitates hydrogen bonding and π-π stacking interactions with aromatic residues in binding pockets .
- 4-Chlorophenyl Group : Electron-withdrawing effect stabilizes the tetrazole ring and modulates electronic properties for target selectivity .
How can computational chemistry approaches be integrated with experimental data to predict the compound’s pharmacokinetic properties?
Advanced Research Question
Combine in silico tools with in vitro ADME assays:
- Absorption : Predict logP and aqueous solubility using software like ACD/Labs or SwissADME. Validate with Caco-2 cell permeability assays .
- Metabolism : Identify potential cytochrome P450 (CYP) substrates via docking simulations (e.g., CYP3A4). Confirm with liver microsome stability tests .
- Toxicity : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity. Cross-validate with Ames test or zebrafish toxicity assays .
What experimental designs are optimal for evaluating the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Stability studies should follow ICH guidelines:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Assess using TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours. Track photodegradation products with LC-MS .
How can researchers leverage structural analogs to infer structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR analysis involves:
- Analog Synthesis : Modify substituents (e.g., replace chlorophenyl with fluorophenyl) and assess activity changes .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (steric, electrostatic) with biological data .
- Bioisosteric Replacement : Substitute tetrazole with triazole or oxadiazole to evaluate potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
